Tocolytic Efficacy: Salbupart vs. Fenoterol (Partusisten) in Threatened Preterm Labor
In a comparative clinical trial by Murashko et al. (1990), Salbupart (Polfa) achieved a tocolysis success rate of 75%, while fenoterol (Partusisten) achieved 80%. A separate larger cohort study by Skorut (1987) in 155 women per group reported favourable outcomes in 81.30% of Salbupart‑treated patients versus 83.88% for Partusisten, confirming that Salbupart‘s efficacy is quantitatively comparable—slightly but consistently lower—than that of fenoterol [REFS‑1][REFS‑2]. Both agents normalized plasma cAMP levels concurrent with reduced uterine contraction force [REFS‑1].
| Evidence Dimension | Clinical tocolysis success rate (threatened preterm labor) |
|---|---|
| Target Compound Data | 75% (Murashko 1990); 81.30% (Skorut 1987) |
| Comparator Or Baseline | Fenoterol (Partusisten): 80% (Murashko 1990); 83.88% (Skorut 1987) |
| Quantified Difference | Salbupart 5.0 percentage points lower (Murashko); 2.58 percentage points lower (Skorut) |
| Conditions | Pregnant women with threatened preterm labor; intravenous tocolytic therapy; cAMP monitoring; cervical status and gestational trimester recorded as covariates |
Why This Matters
Procurement decisions can use these figures to weigh Salbupart‘s slightly lower tocolysis rate against its potentially favourable metabolic profile (see Evidence Item 2) or lower cost relative to originator fenoterol preparations.
- [1] Murashko LE, Fedorov NA. Treatment of threatened preterm labor with partusisten and salbupart. Vestn Akad Med Nauk SSSR. 1990;(5):26‑9. PMID: 2152446. View Source
- [2] Skorut S. Clinical evaluation of Salbupart in the inhibition of uterine contractions in abortion and premature labor in comparison to Partusisten. Wiad Lek. 1987 Jan 15;40(2):86‑9. PMID: 3296465. View Source
